molecular formula C7H9BrCl2N2O B14324597 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- CAS No. 104473-90-7

1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)-

Cat. No.: B14324597
CAS No.: 104473-90-7
M. Wt: 287.97 g/mol
InChI Key: RMUQSAIHGYAQAT-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- is a heterocyclic organic compound with the molecular formula C7H8BrCl2N2O. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine, chlorine, and propoxymethyl groups in its structure makes it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different functional groups on the imidazole ring .

Scientific Research Applications

1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4,5-dichloro-1H-imidazole
  • 2-Bromo-1H-imidazole
  • 4,5-Dichloro-1H-imidazole

Comparison: 1H-Imidazole, 2-bromo-4,5-dichloro-1-(propoxymethyl)- is unique due to the presence of the propoxymethyl group, which enhances its solubility and reactivity compared to other similar compounds. The combination of bromine and chlorine atoms also provides distinct chemical properties that can be leveraged in various applications .

Properties

CAS No.

104473-90-7

Molecular Formula

C7H9BrCl2N2O

Molecular Weight

287.97 g/mol

IUPAC Name

2-bromo-4,5-dichloro-1-(propoxymethyl)imidazole

InChI

InChI=1S/C7H9BrCl2N2O/c1-2-3-13-4-12-6(10)5(9)11-7(12)8/h2-4H2,1H3

InChI Key

RMUQSAIHGYAQAT-UHFFFAOYSA-N

Canonical SMILES

CCCOCN1C(=C(N=C1Br)Cl)Cl

Origin of Product

United States

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